4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
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Overview
Description
4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11ClN2O2S2 It is a thiazole derivative, characterized by the presence of a chlorophenyl group and an ethylsulfonyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with ethylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Similar structure but lacks the chlorophenyl and ethylsulfonyl groups.
4-(4-Chlorophenyl)thiazol-2-amine: Lacks the ethylsulfonyl group.
4-(4-Chlorophenyl)-5-methylthiazol-2-amine: Contains a methyl group instead of an ethylsulfonyl group.
Uniqueness
4-(4-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C11H11ClN2O2S2 |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
CBTYCPNQADFWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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